BH3I-1
Übersicht
Beschreibung
BH3I-1 is a small molecule inhibitor that targets the Bcl-2 family of proteins, specifically inhibiting the binding of the Bak BH3 peptide to Bcl-xL. This compound is known for its role in inducing apoptosis by disrupting the interactions between pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BH3I-1 involves the reaction of 4-bromobenzaldehyde with α-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization to ensure high purity and yield .
Types of Reactions:
Inhibition Reactions: this compound inhibits the binding of the Bak BH3 peptide to Bcl-xL, as well as interactions between p53 and MDM2
Apoptosis Induction: The compound induces apoptosis by disrupting the interactions between pro-apoptotic and anti-apoptotic proteins.
Common Reagents and Conditions:
Reagents: 4-bromobenzaldehyde, α-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetic acid, sodium hydroxide.
Conditions: Reflux, standard organic synthesis conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
BH3I-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird in der Zellbiologie eingesetzt, um die Mechanismen von Zelltod und -überleben zu untersuchen.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf die Bcl-2-Proteinfamilie abzielen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die BH3-Bindungstasche von Bcl-xL bindet und so die Wechselwirkung zwischen dem Bak BH3-Peptid und Bcl-xL hemmt. Diese Störung führt zur Freisetzung von pro-apoptotischen Proteinen, was wiederum die Apoptose induziert. Die Verbindung hemmt auch die Wechselwirkung zwischen p53 und MDM2, was den Zelltod weiter fördert .
Ähnliche Verbindungen:
Epigallocatechingallat: Eine natürliche Verbindung, die Bcl-2-Proteine hemmt und Apoptose induziert.
Obatoclax: Eine synthetische Verbindung, die auf Bcl-2-Proteine abzielt und Apoptose fördert.
Eindeutigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, sowohl die Bindung des Bak BH3-Peptids an Bcl-xL als auch die Wechselwirkung zwischen p53 und MDM2 zu hemmen. Diese doppelte Hemmung macht es zu einem wertvollen Werkzeug für die Untersuchung von Apoptose und die Entwicklung neuer Krebstherapien .
Wirkmechanismus
BH3I-1 exerts its effects by binding to the BH3-binding pocket of Bcl-xL, thereby inhibiting the interaction between the Bak BH3 peptide and Bcl-xL. This disruption leads to the release of pro-apoptotic proteins, which in turn induces apoptosis. The compound also inhibits the interaction between p53 and MDM2, further promoting cell death .
Vergleich Mit ähnlichen Verbindungen
ABT-737: Another Bcl-2 family inhibitor that induces apoptosis by binding to Bcl-2, Bcl-xL, and Bcl-W.
Epigallocatechin Gallate: A natural compound that inhibits Bcl-2 family proteins and induces apoptosis.
Obatoclax: A synthetic compound that targets Bcl-2 family proteins and promotes apoptosis.
Uniqueness of BH3I-1: this compound is unique in its ability to inhibit both the Bak BH3 peptide binding to Bcl-xL and the interaction between p53 and MDM2. This dual inhibition makes it a valuable tool for studying apoptosis and developing new cancer therapies .
Eigenschaften
IUPAC Name |
2-[5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIEJLWRGREHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300817-68-9 | |
Record name | BH3I-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.